molecular formula C17H13BrO3S B3878457 2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one

2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one

Cat. No. B3878457
M. Wt: 377.3 g/mol
InChI Key: KJNYVOOSCSCZGT-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one, also known as BEHBTO, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields of research.

Mechanism of Action

2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one exerts its effects through multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and generation of reactive oxygen species. The compound has been shown to interact with various cellular targets, including DNA, proteins, and lipids, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. The compound has also been shown to generate reactive oxygen species, leading to oxidative stress and cell death. In addition, 2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target cancer cells. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one. One area of research is the development of new anticancer drugs based on the structure of 2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the potential use of 2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one in other fields, such as organic electronics and photodynamic therapy, warrants further investigation.

Scientific Research Applications

2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been studied extensively for its potential applications in various fields of research, including cancer therapy, photodynamic therapy, and organic electronics. In cancer therapy, 2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of new anticancer drugs. In photodynamic therapy, 2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one can be used as a photosensitizer to selectively destroy cancer cells. In organic electronics, 2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one can be used as a hole-transporting material in organic light-emitting diodes, solar cells, and transistors.

properties

IUPAC Name

(2Z)-2-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3S/c1-2-21-13-8-10(7-12(18)17(13)20)9-15-16(19)11-5-3-4-6-14(11)22-15/h3-9,20H,2H2,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNYVOOSCSCZGT-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one
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2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one
Reactant of Route 3
2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one
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2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one
Reactant of Route 5
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2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one
Reactant of Route 6
2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-1-benzothiophen-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.